5-Bromo-2-((4-fluoro-phenylamino)-methyl)-isoindole-1,3-dione
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Overview
Description
5-Bromo-2-((4-fluoro-phenylamino)-methyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorine-substituted phenylamino group at the 2nd position, and a methylene bridge connecting the phenylamino group to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((4-fluoro-phenylamino)-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the bromination of isoindole derivatives, followed by the introduction of the fluorophenylamino group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-Bromo-2-((4-fluoro-phenylamino)-methyl)-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((4-fluoro-phenylamino)-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds share a similar bromine substitution pattern and exhibit comparable biological activities.
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives: These compounds also contain a fluorophenyl group and are studied for their anti-inflammatory properties.
Uniqueness
5-Bromo-2-((4-fluoro-phenylamino)-methyl)-isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H10BrFN2O2 |
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Molecular Weight |
349.15 g/mol |
IUPAC Name |
5-bromo-2-[(4-fluoroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrFN2O2/c16-9-1-6-12-13(7-9)15(21)19(14(12)20)8-18-11-4-2-10(17)3-5-11/h1-7,18H,8H2 |
InChI Key |
ABFPKTQPURZDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)F |
Origin of Product |
United States |
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